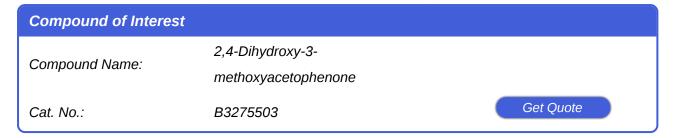


Synthesis of 2,4-Dihydroxy-3methoxyacetophenone: An Application Note and Detailed Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **2,4-dihydroxy-3-methoxyacetophenone**, a valuable building block in medicinal chemistry and natural product synthesis. The protocol outlined here is based on the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds with aromatic systems.

Introduction

2,4-Dihydroxy-3-methoxyacetophenone, also known as 3-methoxyresacetophenone, is a substituted phenolic ketone. Its structural motif, featuring a combination of hydroxyl and methoxy groups on an acetophenone core, makes it a key intermediate for the synthesis of various biologically active compounds, including flavonoids, chalcones, and other heterocyclic systems. The strategic placement of the functional groups allows for diverse subsequent chemical modifications, rendering it a versatile tool in the development of novel therapeutic agents and other fine chemicals.

The synthesis described herein employs the Friedel-Crafts acylation of 2-methoxyresorcinol with acetyl chloride in the presence of a Lewis acid catalyst. This method offers a direct and efficient route to the target molecule.



Chemical Properties and Data

Property	Value	
Molecular Formula	C9H10O4	
Molecular Weight	182.17 g/mol	
CAS Number	62615-26-3	
IUPAC Name	1-(2,4-dihydroxy-3-methoxyphenyl)ethanone	
Appearance	(Predicted) Pale yellow solid	
Melting Point	(Not available)	
Boiling Point	(Not available)	
Solubility	(Predicted) Soluble in methanol, ethanol, DMSO	

Note: Some physical properties are predicted based on the structure and data for similar compounds, as specific experimental values are not readily available in the cited literature.

Characterization Data

While specific spectral data for **2,4-dihydroxy-3-methoxyacetophenone** is not available in the immediate search results, the following table outlines the expected chemical shifts and signals based on the analysis of closely related structures.



¹ H NMR (Predicted)	¹³ C NMR (Predicted)	IR (Predicted, cm ⁻¹)	Mass Spec (Predicted, m/z)
~12.5 (s, 1H, Ar-OH)	~203.0 (C=O)	3400-3200 (br, O-H)	182 (M+)
~7.5 (d, 1H, Ar-H)	~162.0 (Ar-C)	1640 (C=O, conjugated)	167 (M-CH₃)+
~6.5 (d, 1H, Ar-H)	~158.0 (Ar-C)	1600, 1580, 1450 (C=C, aromatic)	
~3.9 (s, 3H, OCH₃)	~132.0 (Ar-C)	1280 (C-O, aryl ether)	-
~2.5 (s, 3H, COCH₃)	~108.0 (Ar-C)		-
~103.0 (Ar-C)	_	_	
~60.0 (OCH₃)	_		
~26.0 (COCH₃)	_		

Experimental Protocol: Synthesis of 2,4-Dihydroxy-3-methoxyacetophenone

This protocol details the synthesis of **2,4-dihydroxy-3-methoxyacetophenone** via the Friedel-Crafts acylation of 2-methoxyresorcinol.

Materials:

- 2-Methoxyresorcinol
- Acetyl chloride (CH₃COCI)
- Anhydrous Aluminum chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- · Hydrochloric acid (HCl), concentrated
- · Crushed ice



- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser with a gas outlet to a trap
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- · Standard laboratory glassware

Procedure:

 Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.



- Addition of Reactants: Dissolve 2-methoxyresorcinol (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Slowly add this solution to the stirred aluminum chloride suspension at 0 °C.
- Acylation: To the resulting mixture, add acetyl chloride (1.1 equivalents) dropwise via a
 dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5
 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a
 mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the complex
 decomposes.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a
 gradient of hexane and ethyl acetate as the eluent, to afford pure 2,4-dihydroxy-3methoxyacetophenone.

Reaction Schematics and Workflows





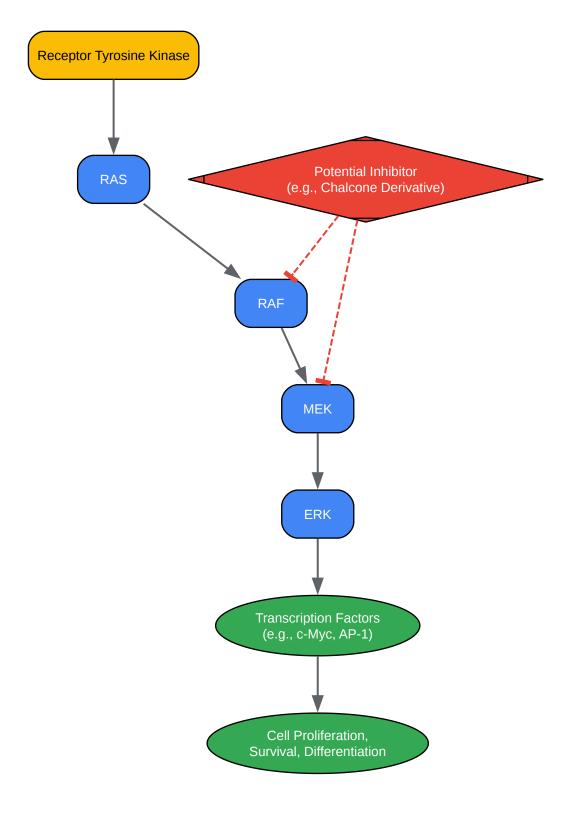
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Caption: Experimental workflow for the synthesis of **2,4-Dihydroxy-3-methoxyacetophenone**.

Signaling Pathway Context

While **2,4-dihydroxy-3-methoxyacetophenone** is a synthetic intermediate, its derivatives, such as chalcones and flavonoids, are often investigated for their effects on various cellular signaling pathways implicated in diseases like cancer and inflammation. A common pathway of interest is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.





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Caption: Simplified MAPK/ERK signaling pathway, a potential target for derivatives of **2,4-dihydroxy-3-methoxyacetophenone**.



Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care
 in a dry environment.
- Acetyl chloride is corrosive and a lachrymator. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- The quenching of the reaction with water/acid is exothermic and should be done cautiously.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All chemical manipulations should be performed with due regard to safety.

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